![molecular formula C10H23NO B15271407 4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
4-[(3-Methylpentan-2-yl)amino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methylpentan-2-yl)amino]butan-2-ol is a chemical compound with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . This compound is classified as an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH) within its structure. Amino alcohols are important in various chemical and biological processes due to their dual functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpentan-2-yl)amino]butan-2-ol typically involves the reaction of 3-methylpentan-2-amine with butan-2-ol under specific conditions. One common method is the reductive amination process, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of biocatalysts, such as amine dehydrogenases, can also be explored for more environmentally friendly and selective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Methylpentan-2-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of alkyl halides or other substituted derivatives
Applications De Recherche Scientifique
4-[(3-Methylpentan-2-yl)amino]butan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(3-Methylpentan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobutan-2-ol: Another amino alcohol with similar functional groups but a different carbon chain length.
2-Amino-1-butanol: A structural isomer with the amino and hydroxyl groups on adjacent carbons.
4-Amino-2-butanol: Similar structure but with the amino group on the fourth carbon and the hydroxyl group on the second carbon.
Uniqueness
4-[(3-Methylpentan-2-yl)amino]butan-2-ol is unique due to its specific carbon chain length and the position of its functional groups. This unique structure allows it to interact differently with molecular targets compared to other amino alcohols, making it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
4-(3-methylpentan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(2)10(4)11-7-6-9(3)12/h8-12H,5-7H2,1-4H3 |
Clé InChI |
ZELIGSMADNESLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)

amine](/img/structure/B15271337.png)
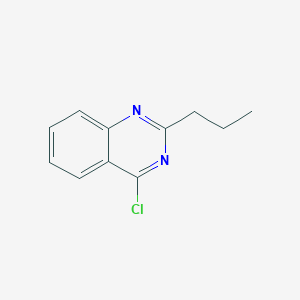
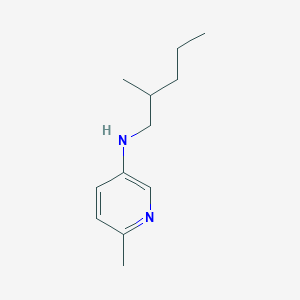
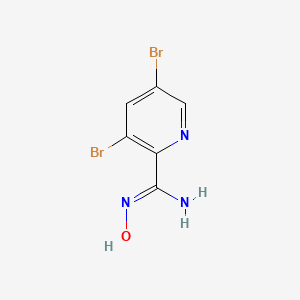
amine](/img/structure/B15271360.png)
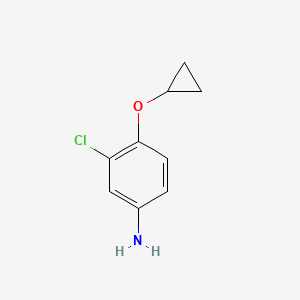
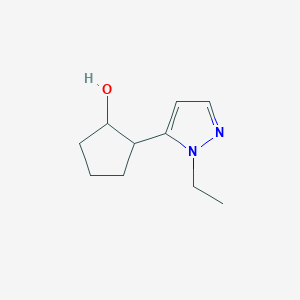
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
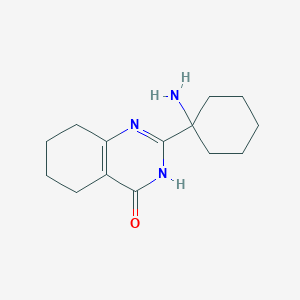
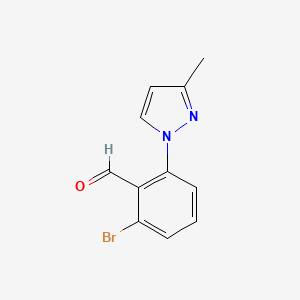
amine](/img/structure/B15271402.png)
